(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid
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Overview
Description
(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid typically involves the esterification of butanedioic acid derivatives with 2,2-dimethyl-1-oxopropoxy groups. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the esterification process. The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired stereoisomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.
Biology
The compound’s reactivity and functional groups allow it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of polymers and advanced materials. Its ester groups provide sites for further chemical modifications, enabling the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid involves its interaction with molecular targets through its ester and carboxylic acid groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or receptors. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in organic synthesis.
Uniqueness
(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its utility in different fields of research and industry highlight its versatility.
Properties
IUPAC Name |
(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-14(2,3)12(19)22-8(10(16)17)9(11(18)21-7)23-13(20)15(4,5)6/h8-9H,1-7H3,(H,16,17)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJFXRKOOZITB-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(C(C(=O)OC)OC(=O)C(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747170 |
Source
|
Record name | (2R,3R)-2,3-Bis[(2,2-dimethylpropanoyl)oxy]-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74817-72-4 |
Source
|
Record name | (2R,3R)-2,3-Bis[(2,2-dimethylpropanoyl)oxy]-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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